3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-26-19(10-18(25-26)15-4-6-17(22)7-5-15)21(27)24-12-14-9-16(13-23-11-14)20-3-2-8-28-20/h2-11,13H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULGCCSCDSXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, a member of the pyrazole derivative family, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as an androgen receptor antagonist. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, a fluorophenyl group, and a thiophenyl-pyridine moiety. The molecular formula is with a molecular weight of approximately 458.499 g/mol. The presence of the fluorine atom enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.
Anticancer Properties
A significant area of research has focused on the anticancer properties of this compound. In a study evaluating various 3-(4-fluorophenyl)-1H-pyrazole derivatives, it was found that certain derivatives exhibited potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) .
Key Findings:
- IC50 Values : Compound 10e demonstrated an IC50 value of 18 μM against LNCaP cells, indicating significant growth inhibition.
- PSA Downregulation : This compound also achieved a prostate-specific antigen (PSA) downregulation rate of 46%, surpassing the efficacy of the lead compound T3 .
The mechanism behind the anticancer effects is believed to involve the inhibition of androgen receptor (AR) signaling pathways. The pyrazole derivatives act as AR antagonists, which is crucial in prostate cancer treatment since many cases are driven by androgen signaling .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and IC50 values reported for selected pyrazole derivatives:
| Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | N/A | N/A |
| Other Derivatives | Various | Varies | Varies |
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical settings. For instance, a review highlighted the synthesis and biological evaluation of numerous pyrazole compounds, noting their broad spectrum of activities including antimicrobial and anti-inflammatory properties .
Notable Observations:
- Pyrazole derivatives have shown promise not only in oncology but also in treating infectious diseases due to their ability to inhibit various pathogens.
- The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly affect biological outcomes.
Scientific Research Applications
Based on the search results, here is information on compounds related to "3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide":
Compound Information
- (3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound, also known as methyl 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucopyranoside, has a molecular weight of 474.5 g/mol . Its IUPAC name is (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol .
- (2S,3R,4R,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has the molecular formula C24H25FO5S . Its IUPAC name is (2S,3R,4R,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
Potential Applications
- Diabetes Treatment: A crystalline form of 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene hemihydrate is potentially useful for treating diabetes mellitus, diabetic retinopathy, diabetic neuropathy, and diabetic nephropathy. It may also help with delayed wound healing, insulin resistance, hyperglycemia, hyperinsulinemia, elevated blood levels of fatty acids or glycerol, hyperlipidemia, obesity, hypertriglyceridemia, Syndrome X, diabetic complications, atherosclerosis, or hypertension .
- Anti-fibrotic Drugs: Novel 2-(Pyridin-2-yl) pyrimidine derivatives have shown potential as anti-fibrotic drugs . Specific compounds, like 12m ) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q ), exhibit anti-fibrosis activity with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds can effectively inhibit collagen expression .
- Anti-cancerous Drug: One highly effective anti-cancerous drug, 3 (5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide), was identified to have an IC50 of 7.4 μM .
Comparison with Similar Compounds
Pyrazole Carboxamides with Aryl Substituents
Several analogs share the pyrazole-carboxamide scaffold but differ in aryl substituents:
Key Observations :
- Substitution at the pyrazole 3-position (4-fluorophenyl vs.
- The target compound’s thiophene-pyridine carboxamide substituent is unique compared to simpler or bulkier groups in analogs.
Thiophene-Containing Analogs
Compounds with thiophene moieties exhibit structural or functional similarities:
Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Solubility: Canagliflozin () is poorly soluble in water but dissolves in organic solvents like methanol . The target compound’s pyridine-thiophene group may enhance solubility compared to purely aromatic analogs.
- Molecular Weight : The target compound’s estimated molecular weight (~418 g/mol) is higher than simpler pyrazole carboxamides (e.g., 253 g/mol for ’s compound) but within the acceptable range for drug-like molecules .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of a pyrazole core (e.g., 1,5-diarylpyrazole derivatives) with fluorophenyl and thiophene-substituted intermediates.
- Step 2 : Functionalization of the pyridinylmethyl group via reductive amination or nucleophilic substitution .
- Step 3 : Final carboxamide coupling using activating agents like HATU or EDCI in anhydrous DMF .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify trace impurities .
- NMR : Confirm regiochemistry via -NMR (e.g., methyl group at N1 vs. N2 of pyrazole) and -NMR for fluorophenyl substitution .
- HRMS : Verify molecular weight (expected [M+H] = 406.13) .
Q. What are the primary biological targets or assays for preliminary screening?
- Targets : Pyrazole-carboxamide derivatives often target enzymes like carbonic anhydrases (CA), cyclooxygenases (COX), or neurotransmitter receptors (e.g., GABA) .
- Assays :
- Enzyme Inhibition : Fluorescence-based CA/COX inhibition assays using recombinant proteins .
- Cellular Uptake : Radiolabeled analogs (e.g., ) to study permeability in Caco-2 monolayers .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide SAR studies for this compound?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). Key residues: Thr199 (hydrogen bonding with carboxamide), Phe131 (π-π stacking with thiophene) .
- MD Simulations : GROMACS simulations (100 ns) to assess binding stability; analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds .
- Contradiction Resolution : If experimental IC conflicts with docking scores, evaluate solvation effects or protonation states of the pyridine nitrogen .
Q. What strategies address low aqueous solubility in in vivo models?
- Formulation Approaches :
- Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or PEG-based vehicles to enhance solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring .
- Validation : Measure logP via shake-flask method (expected ~3.5) and compare with in silico predictions (e.g., XLogP3) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Hypothesis Testing :
- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) in plasma .
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to rule out non-specific binding .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response discrepancies .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the thiophene-pyridine moiety in modulating target selectivity .
- In Vivo Efficacy : Evaluate pharmacokinetics in rodent models with xenograft tumors (e.g., HT-29 for CA IX overexpression) .
- Computational Tools : Integrate machine learning (e.g., DeepChem) to predict ADMET properties and prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
